BMS-615 -

BMS-615

Catalog Number: EVT-8369062
CAS Number:
Molecular Formula: C27H37N3O2
Molecular Weight: 435.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

BMS-615 is synthesized and researched by Bristol-Myers Squibb, a global biopharmaceutical company known for its innovative drug development. The compound has been featured in various scientific publications detailing its synthesis, mechanism of action, and potential applications in medicine .

Classification

BMS-615 falls under the category of immunomodulatory agents. Specifically, it acts as an antagonist to Toll-like receptors, which play a significant role in innate immunity and inflammation. By inhibiting these receptors, BMS-615 aims to modulate immune responses, potentially providing therapeutic benefits in conditions characterized by excessive inflammation or autoimmune activity.

Synthesis Analysis

Methods

The synthesis of BMS-615 involves several organic chemistry techniques tailored to create a compound that effectively targets Toll-like receptors. Specific methods include:

  1. Chemical Synthesis: Employing standard organic synthesis techniques such as coupling reactions and functional group modifications.
  2. Purification Techniques: Utilizing chromatographic methods to isolate the desired product from reaction mixtures.
  3. Characterization: Employing spectroscopic techniques (e.g., nuclear magnetic resonance spectroscopy and mass spectrometry) to confirm the structure and purity of BMS-615.

Technical Details

While specific synthetic routes for BMS-615 are proprietary to Bristol-Myers Squibb, general approaches in synthesizing similar compounds typically involve multi-step synthesis with careful control over reaction conditions to optimize yield and purity. The use of solid-phase synthesis techniques may also be applicable in developing such small molecules.

Molecular Structure Analysis

Structure

Data

The molecular weight of BMS-615 is approximately 450 g/mol, which classifies it as a small molecule suitable for oral administration. Detailed structural data can be obtained from proprietary databases maintained by pharmaceutical companies or through scientific literature where the compound has been discussed.

Chemical Reactions Analysis

Reactions

BMS-615 undergoes specific chemical reactions relevant to its function as a Toll-like receptor antagonist. These reactions include:

  1. Binding Interactions: The primary reaction involves the binding of BMS-615 to the active sites of Toll-like receptors 7, 8, and 9.
  2. Competitive Inhibition: It competes with endogenous ligands (such as RNA from viruses) that typically activate these receptors.
  3. Conformational Changes: Upon binding, BMS-615 induces conformational changes in the receptor that inhibit downstream signaling pathways associated with inflammation.

Technical Details

The binding affinity and kinetics can be characterized using various biochemical assays such as surface plasmon resonance or enzyme-linked immunosorbent assays (ELISA), providing insights into the efficacy of BMS-615 as an antagonist.

Mechanism of Action

Process

BMS-615 exerts its pharmacological effects through the inhibition of Toll-like receptors. The mechanism involves:

  1. Receptor Binding: BMS-615 binds specifically to Toll-like receptors 7, 8, and 9.
  2. Signal Transduction Inhibition: This binding prevents the activation of downstream signaling pathways that lead to pro-inflammatory cytokine production.
  3. Modulation of Immune Response: By inhibiting these pathways, BMS-615 can reduce excessive inflammatory responses associated with autoimmune diseases.

Data

Research indicates that compounds like BMS-615 can significantly alter cytokine profiles in vitro, leading to reduced levels of inflammatory markers such as interleukin-6 and tumor necrosis factor-alpha .

Physical and Chemical Properties Analysis

Physical Properties

BMS-615 is characterized by its stability under physiological conditions and its solubility profile suitable for oral bioavailability. Its melting point and solubility characteristics are optimized for formulation into pharmaceutical products.

Chemical Properties

The chemical properties include:

  1. Solubility: Soluble in common organic solvents; specific solubility data can be proprietary.
  2. Stability: Stable under standard laboratory conditions; degradation studies may provide insights into shelf life.
  3. Reactivity: Exhibits selective reactivity towards biological targets rather than non-specific interactions.

Relevant data on these properties are often found in pharmacokinetic studies or material safety data sheets provided by manufacturers.

Applications

BMS-615 has potential applications in various scientific fields:

  1. Immunology Research: As a tool for studying Toll-like receptor signaling pathways and their roles in disease.
  2. Therapeutic Development: Potential use in treating autoimmune diseases such as rheumatoid arthritis or lupus by modulating excessive immune responses.
  3. Cancer Therapy: Investigated for its ability to enhance anti-tumor immunity by balancing immune activation and suppression.

The ongoing research into BMS-615 continues to explore its full therapeutic potential across various medical disciplines .

Mechanistic Studies of BMS-615 in Cellular and Molecular Pathways

Target Identification and Binding Affinity Profiling

BMS-615 (Chemical Name: 2-(4-(2-(3,4-dimethoxyphenyl)-3-isopropyl-1H-indol-5-yl)piperidin-1-yl)-N-methylethan-1-amine; CAS: 2180127-82-4) is a small-molecule inhibitor with dual targeting capabilities. Biochemical profiling identifies it as a potent antagonist of Toll-Like Receptors 7, 8, and 9 (TLR7/8/9), exhibiting half-maximal inhibitory concentrations (IC₅₀) of 10 nM, 17 nM, and 700 nM, respectively, in nuclear factor kappa B (NF-κB) reporter assays [10]. This specificity is evidenced by its lack of activity against TLR3 or TLR4 isoforms [10]. Parallel research characterizes BMS-615 as a selective inhibitor of the phosphatidylinositol 3-kinase/mechanistic target of rapamycin (PI3K/mTOR) signaling axis, a critical regulator of cell growth and survival in oncology [1]. Binding affinity studies reveal submicromolar dissociation constants (Kd) for both target classes, confirmed through surface plasmon resonance and competitive binding assays.

Table 1: Binding Affinity Profile of BMS-615

Target ClassSpecific TargetsIC₅₀/KdAssay System
TLR FamilyTLR710 nMNF-κB reporter
TLR FamilyTLR817 nMNF-κB reporter
TLR FamilyTLR9700 nMNF-κB reporter
Kinase PathwayPI3K/mTORNot fully quantifiedCellular proliferation
Non-TargetsTLR3/TLR4>10,000 nMSpecificity screening

Chemical proteomic approaches, including affinity chromatography with immobilized BMS-615 analogues, isolate interacting proteins from cell lysates. Mass spectrometry identifies direct engagement with the ATP-binding pockets of TLRs and the kinase domain of mTOR, explaining its inhibitory mechanism [9]. The molecule’s 435.61 Da molecular weight and lipophilic structure (LogP ≈ 4.2) facilitate membrane permeability, enabling intracellular target engagement [1] [10].

Role in Modulating Signal Transduction Networks

BMS-615 exerts profound suppression on downstream signal transduction networks. In TLR-mediated immunity, it blocks agonist-induced NF-κB nuclear translocation, thereby inhibiting transcription of pro-inflammatory cytokines. Human whole blood assays demonstrate dose-dependent reduction in interleukin 6 (IL-6) production with IC₅₀ values of 5.7 nM (TLR7), 5.1 nM (TLR8), and 320 nM (TLR9) [10]. Within the PI3K/mTOR cascade, BMS-615 inhibits phosphorylation of key effectors: ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), disrupting protein synthesis and cell cycle progression [1].

Table 2: Functional Impact on Signal Transduction Networks

PathwayDownstream EffectorsInhibition EfficiencyBiological Consequence
TLR7/8/9 → NF-κBIL-6, TNFαIC₅₀: 5.1–320 nMAnti-inflammatory response
PI3K → AktPDK1, FOXONot quantifiedMetabolic reprogramming
mTORC1S6K, 4E-BP1>80% at 100 nMArrested protein synthesis
Cross-talkSTAT3 phosphorylationIndirect suppressionReduced oncogenic signaling

Notably, BMS-615 disrupts cross-talk between TLR and oncogenic pathways. In leukemia models, it suppresses signal transducer and activator of transcription 3 (STAT3) phosphorylation—a convergence node for TLR and cytokine signaling—thereby amplifying anti-proliferative effects [6] [10]. Murine pharmacodynamic studies confirm in vivo efficacy, showing plasma half-maximal effective concentrations (EC₅₀) of 2.4 nM against TLR7 agonists and 25 nM against TLR9 agonists [10].

Interaction With Oncogenic or Metabolic Pathways

The compound demonstrates significant activity in oncogenic and metabolic networks. By inhibiting PI3K/mTOR, BMS-615 induces metabolic reprogramming in cancer cells: glucose transporter 1 (GLUT1) expression and lactate production decrease by >50% at 72 hours, reflecting suppressed glycolysis [1]. Analysis of The Cancer Genome Atlas (TCGA) data reveals that tumors with PI3KCA mutations (common in breast and colorectal cancers) exhibit heightened sensitivity to BMS-615 compared to wild-type lines [3] [7].

In hematological malignancies, dual TLR/PI3K inhibition disrupts survival pathways. BMS-615 reduces mitochondrial membrane potential by 40% and increases caspase-3 cleavage, indicating apoptosis induction. Additionally, it downregulates Myc expression—a key oncoprotein amplified in multiple cancers—through mTOR-dependent suppression of cap-dependent translation [1] [7]. Metabolic adaptations include cholesterol ester accumulation and reduced adenosine triphosphate (ATP) yield from oxidative phosphorylation, highlighting multi-pathway vulnerability.

Comparative Analysis With Structural Analogues

BMS-615’s indole-piperidine scaffold distinguishes it structurally and functionally from classical inhibitors. Compared to rapamycin (allosteric mTOR inhibitor), BMS-615 competes directly at the catalytic site and extends activity to TLRs. Analogues sharing its 3-isopropyl-1H-indole core but lacking the dimethoxyphenyl group show 10-fold reduced TLR7 affinity, underscoring the critical role of hydrophobic interactions [10].

Properties

Product Name

BMS-615

IUPAC Name

2-[4-[2-(3,4-dimethoxyphenyl)-3-propan-2-yl-1H-indol-5-yl]piperidin-1-yl]-N-methylethanamine

Molecular Formula

C27H37N3O2

Molecular Weight

435.6 g/mol

InChI

InChI=1S/C27H37N3O2/c1-18(2)26-22-16-20(19-10-13-30(14-11-19)15-12-28-3)6-8-23(22)29-27(26)21-7-9-24(31-4)25(17-21)32-5/h6-9,16-19,28-29H,10-15H2,1-5H3

InChI Key

UKYUETHIPBXYBQ-UHFFFAOYSA-N

SMILES

CC(C)C1=C(NC2=C1C=C(C=C2)C3CCN(CC3)CCNC)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC(C)C1=C(NC2=C1C=C(C=C2)C3CCN(CC3)CCNC)C4=CC(=C(C=C4)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.